molecular formula C14H10N4O B12888235 N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide CAS No. 111780-49-5

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide

Cat. No.: B12888235
CAS No.: 111780-49-5
M. Wt: 250.25 g/mol
InChI Key: DYDXLZQWZYXGMN-UHFFFAOYSA-N
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Description

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide is a compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide typically involves the reaction of 4-ethynylbenzoic acid with cyanoacetohydrazide to form the intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives
  • 1-(5-(4-(benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone analogues
  • 5-amino-pyrazoles

Uniqueness

N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide stands out due to its unique combination of a cyano group and an ethynylbenzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

CAS No.

111780-49-5

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

N-[cyano(pyrazol-1-yl)methyl]-4-ethynylbenzamide

InChI

InChI=1S/C14H10N4O/c1-2-11-4-6-12(7-5-11)14(19)17-13(10-15)18-9-3-8-16-18/h1,3-9,13H,(H,17,19)

InChI Key

DYDXLZQWZYXGMN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NC(C#N)N2C=CC=N2

Origin of Product

United States

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